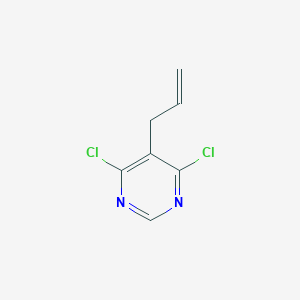

5-Allyl-4,6-Dichlorpyrimidin

Übersicht

Beschreibung

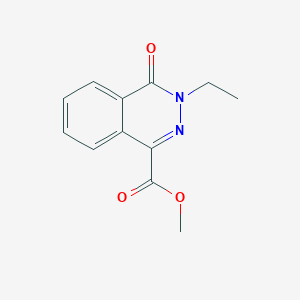

5-Allyl-4,6-dichloropyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. It is characterized by the presence of an allyl group attached to the fifth position of the pyrimidine ring, which is further substituted with chlorine atoms at the fourth and sixth positions. This structure provides a reactive site for nucleophilic substitution and facilitates further chemical transformations .

Synthesis Analysis

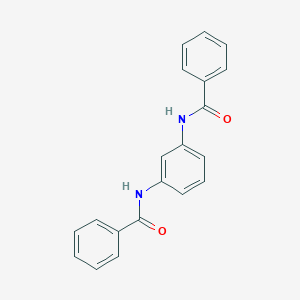

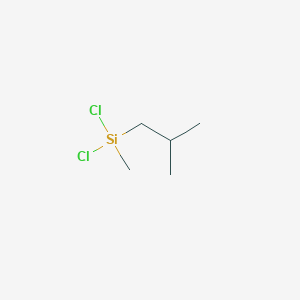

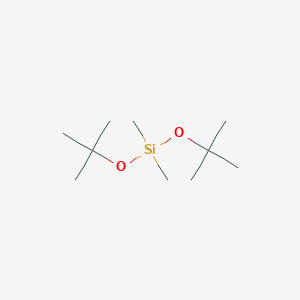

The synthesis of 5-allyl-4,6-dichloropyrimidine involves base-promoted aromatic nucleophilic substitution reactions. For instance, the compound can be synthesized by reacting 5-allyl-6-chloro-1,3-dimethyluracil with alkylamines, followed by treatment with bis(acetonitrile) palladium (II) chloride . Another approach includes the aminolysis of 5-allyl-4,6-dichloropyrimidines with different N-substituted anilines and indoline, leading to the formation of aminolysis products that can undergo acid-promoted intramolecular Friedel–Crafts cyclization to yield polysubstituted benzazepines .

Molecular Structure Analysis

The molecular structure of derivatives of 5-allyl-4,6-dichloropyrimidine has been studied using various techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of 1-allyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione, a derivative, has been determined, revealing intermolecular interactions that form a two-dimensional network . Additionally, DFT analysis has been used to predict the relative stabilities of isomers of related compounds .

Chemical Reactions Analysis

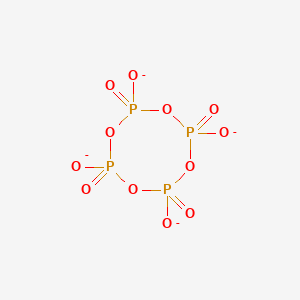

5-Allyl-4,6-dichloropyrimidine is a precursor for various chemical reactions. It can undergo Suzuki coupling reactions to yield pyrimidine derivatives substituted with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments . It also reacts with arylsulfenyl chlorides to form arylsulfanyl-substituted pyrimidine derivatives . Furthermore, the allyl group in the compound provides a handle for cross-coupling reactions, as demonstrated in the synthesis of 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-allyl-4,6-dichloropyrimidine and its derivatives are influenced by the substituents on the pyrimidine ring. The presence of the allyl group and chlorine atoms contributes to the reactivity of the compound, making it suitable for various organic transformations. The properties of these compounds, such as solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions, as seen in the crystal structure analysis . The electronic spectra and vibrational frequencies of these compounds can be calculated using DFT and TD-DFT methods, providing insights into their electronic structures .

Wissenschaftliche Forschungsanwendungen

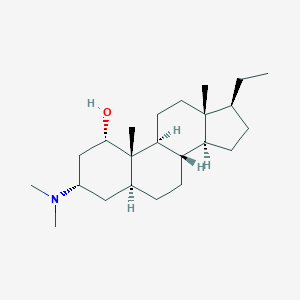

Pharmakologische Anwendungen

5-Allyl-4,6-Dichlorpyrimidin ist ein zentraler Baustein für eine Vielzahl pharmakologischer Anwendungen . Es ist Teil des Diazin-Alkaloid-Gerüsts, das Pyridazin, Pyrimidin und Pyrazin umfasst . Diese Verbindungen kommen in der Natur vor (DNA, RNA, Aromen und Duftstoffe) und weisen eine Vielzahl biologischer Aktivitäten auf .

Antikrebsanwendungen

Pyrimidinderivate, einschließlich this compound, wurden bei der Behandlung verschiedener Krebsarten eingesetzt . Zum Beispiel sind Imatinib, Dasatinib und Nilotinib pyrimidinbasierte Medikamente und etablierte Behandlungen für Leukämie .

Antimikrobielle und Antimykotische Anwendungen

This compound soll antimikrobielle und antimykotische Aktivitäten zeigen . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer antimikrobieller und antimykotischer Mittel .

Antiparasitäre Anwendungen

Diese Verbindung wurde auch bei der Entwicklung von Antiparasitika eingesetzt . Seine strukturelle Vielfalt ermöglicht seinen Einsatz bei der Behandlung verschiedener parasitärer Erkrankungen .

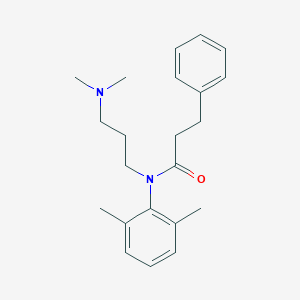

Kardiovaskuläre Anwendungen

This compound wurde bei der Entwicklung von kardiovaskulären Wirkstoffen und Antihypertensiva eingesetzt . Seine Fähigkeit, verschiedene biologische Pfade zu modulieren, macht es zu einer wertvollen Verbindung auf diesem Gebiet<

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that the compound has inhibitory effects on immune-activated nitric oxide (no) production . Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and immune response.

Mode of Action

The exact mode of action of 5-Allyl-4,6-dichloropyrimidine is yet to be elucidated . It’s known that the compound and its derivatives inhibit immune-activated no production . This suggests that the compound may interact with enzymes or pathways involved in NO production, leading to a decrease in NO levels.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The primary result of 5-Allyl-4,6-dichloropyrimidine’s action is the inhibition of immune-activated NO production . This could potentially modulate immune responses and inflammatory processes where NO plays a role.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-Allyl-4,6-dichloropyrimidine are not fully understood yet. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways .

Cellular Effects

It has been reported that 2-amino-4,6-dichloropyrimidines, a related group of compounds, can inhibit immune-activated nitric oxide production . This suggests that 5-Allyl-4,6-dichloropyrimidine may also have significant effects on cellular processes.

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4,6-dichloro-5-prop-2-enylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIUMXRLQCZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333920 | |

| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16019-31-1 | |

| Record name | 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Allyl-4,6-dichloropyrimidine a suitable starting material for synthesizing complex heterocycles?

A1: 5-Allyl-4,6-dichloropyrimidine possesses several structural features that make it attractive for synthetic chemists:

- Reactive Chlorine Atoms: The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine groups. [, ]

- Versatile Allyl Group: The allyl group serves as a handle for further chemical transformations. In the context of the discussed research, it undergoes an intramolecular Friedel-Crafts cyclization to form the seven-membered azepine ring. [, ]

Q2: Can you describe the general synthetic route for preparing benzo[b]pyrimido[5,4-f]azepines starting from 5-Allyl-4,6-dichloropyrimidine?

A2: The synthesis follows a straightforward two-step procedure:

- Aminolysis: 5-Allyl-4,6-dichloropyrimidine is reacted with various N-substituted anilines or indoline in the presence of a base. This leads to the substitution of one of the chlorine atoms with the amine nucleophile, yielding the corresponding aminopyrimidine derivative. [, ]

- Intramolecular Friedel-Crafts Cyclization: Treatment of the aminopyrimidine derivative with an acid catalyst promotes the intramolecular electrophilic aromatic substitution of the allyl group onto the aromatic ring, forming the desired benzo[b]pyrimido[5,4-f]azepine scaffold. [, ]

Q3: What is the significance of the structural characterization studies performed on the synthesized compounds?

A3: Characterization using techniques like IR, 1H and 13C NMR spectroscopy, and mass spectrometry confirms the identity and purity of the synthesized compounds. [] Furthermore, X-ray crystallography studies provided insights into the molecular and supramolecular structures of selected products and intermediates. This information is valuable for understanding the conformational preferences of these molecules and their potential interactions with biological targets. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)

![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)